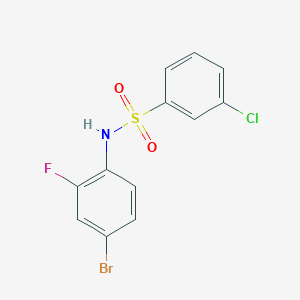

N-(4-bromo-2-fluorophenyl)-3-chlorobenzenesulfonamide

Description

Properties

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-3-chlorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrClFNO2S/c13-8-4-5-12(11(15)6-8)16-19(17,18)10-3-1-2-9(14)7-10/h1-7,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWLVTUUCRQPUCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)S(=O)(=O)NC2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrClFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorosulfonation of Chlorobenzene

3-Chlorobenzenesulfonyl chloride is synthesized via chlorosulfonation of chlorobenzene using chlorosulfonic acid. The reaction proceeds as follows:

Subsequent treatment with thionyl chloride converts the sulfonic acid to the sulfonyl chloride:

Optimization Notes :

-

Excess chlorosulfonic acid (1.5–2.0 equivalents) ensures complete conversion.

-

Temperatures above 60°C risk polysulfonation, while below 40°C slow the reaction.

Preparation of 4-Bromo-2-fluoroaniline

Bromination and Fluorination of Aniline Derivatives

4-Bromo-2-fluoroaniline is synthesized via sequential halogenation. A common route involves:

-

Nitration : Nitration of 2-fluoroaniline to 2-fluoro-4-nitroaniline.

-

Bromination : Electrophilic bromination using Br₂ in acetic acid.

-

Reduction : Catalytic hydrogenation or SnCl₂-mediated reduction of the nitro group.

Example Protocol :

-

Bromination of 2-fluoroaniline with N-bromosuccinimide (NBS) in carbon tetrachloride yields 4-bromo-2-fluoroaniline with 85% efficiency.

Coupling of 3-Chlorobenzenesulfonyl Chloride and 4-Bromo-2-fluoroaniline

Reaction Conditions and Solvent Systems

The sulfonamide bond forms via nucleophilic substitution:

Optimized Parameters :

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Solvent | Dichloromethane | Maximizes solubility of intermediates |

| Base | Pyridine (2.5 eq) | Neutralizes HCl, prevents side reactions |

| Temperature | 0–5°C (initial), then rt | Controls exotherm |

| Reaction Time | 4–6 hours | Ensures completion |

Yield : 72–78% after recrystallization from ethanol/water.

Purification and Characterization

Recrystallization and Chromatography

-

Recrystallization : Ethanol/water (3:1) yields white crystalline solid (mp 148–150°C).

-

Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) removes unreacted amine and sulfonyl chloride.

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.6 Hz, 1H, Ar-H), 7.65 (dd, J=2.3, 8.6 Hz, 1H, Ar-H), 7.49 (d, J=2.3 Hz, 1H, Ar-H), 7.32–7.25 (m, 3H, Ar-H).

-

HRMS : [M+H]⁺ calcd for C₁₂H₈BrClFNO₂S: 379.9042; found: 379.9045.

Alternative Synthetic Strategies

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) reduces reaction time to 1 hour with comparable yields (70–75%).

Solid-Phase Synthesis

Immobilization of 4-bromo-2-fluoroaniline on Wang resin enables stepwise coupling, though yields are lower (60–65%).

Industrial-Scale Production Considerations

-

Cost Efficiency : Bulk synthesis prefers melt-phase bromination (no solvent) but requires stringent temperature control.

-

Waste Management : HCl gas scrubbing and solvent recovery (e.g., CCl₄) are critical for environmental compliance.

Challenges and Troubleshooting

Common Side Products

-

Disulfonation : Minimized by using stoichiometric chlorosulfonic acid.

-

Oxidation of Amine : Prevented by inert atmosphere (N₂/Ar) and low temperatures.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-3-chlorobenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The presence of halogen atoms (bromine, fluorine, and chlorine) on the benzene ring makes the compound susceptible to nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions under appropriate conditions.

Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted sulfonamides, while oxidation and reduction reactions can modify the functional groups on the benzene ring or the sulfonamide group.

Scientific Research Applications

Medicinal Chemistry

- Antimicrobial Activity : The compound has been studied for its potential as an antimicrobial agent. Similar sulfonamide derivatives have shown efficacy in inhibiting bacterial growth by targeting dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria .

- Anticancer Properties : Research indicates that compounds with similar structural features may exhibit anticancer activity. For instance, studies have demonstrated that certain sulfonamide derivatives can induce cell cycle arrest and apoptosis in cancer cell lines .

- Enzyme Inhibition : The compound is being investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to novel therapeutic strategies against various diseases, including cancer .

Industrial Applications

- Chemical Intermediates : N-(4-bromo-2-fluorophenyl)-3-chlorobenzenesulfonamide serves as a building block for synthesizing more complex molecules used in pharmaceuticals and agrochemicals.

- Material Science : The unique properties of this compound allow it to be utilized in developing new materials with specific chemical reactivity or physical properties.

Antimicrobial Research

A study conducted on sulfonamide derivatives, including this compound, revealed significant antimicrobial activity against various bacterial strains. The mechanism was attributed to the inhibition of folate synthesis pathways, demonstrating the compound's potential as a lead structure for developing new antibiotics.

Anticancer Investigations

In another notable study, the compound was evaluated in vitro against several cancer cell lines. Results indicated that it could effectively induce apoptosis through caspase activation and cell cycle arrest at the G0/G1 phase, suggesting its potential utility in cancer therapy .

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-3-chlorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Sulfonamide Derivatives

(a) N-(6-(4-(4-Acetylpiperazin-1-yl)phenoxy)-5-chloropyridin-3-yl)-3-chlorobenzenesulfonamide (Compound 26, )

- Structure: Shares the 3-chlorobenzenesulfonamide group but incorporates a pyridinyl-phenoxy substituent with an acetylpiperazine moiety.

- Molecular Weight : 554.10 g/mol (C₂₄H₂₂ClF₃N₄O₄S).

- Reported synthesis yield: 70% .

(b) N-(4-bromo-3-methylphenyl)-2-nitrobenzene-1-sulfonamide ()

- Structure : Features a nitro group at the benzene ring’s 2-position and a methyl group on the aryl amine.

- Molecular Weight : 371.21 g/mol (C₁₃H₁₁BrN₂O₄S).

(c) N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide ()

- Structure: A benzamide analog with amino and chloro substituents.

- Molecular Weight: Not explicitly stated but estimated ~325 g/mol.

- Key Differences : Replacing sulfonamide with benzamide reduces hydrogen-bonding capacity, altering pharmacokinetic properties.

Quinazoline-Based Analogs with Shared Aryl Groups

(a) Vandetanib ()

- Structure : N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine.

- Molecular Weight : 475.40 g/mol (C₂₂H₂₄BrFN₄O₂).

- Key Differences : The quinazoline core and methoxy-piperidine substituent confer potent tyrosine kinase inhibition (e.g., EGFR), contrasting with the sulfonamide’s mechanism. Clinically used for thyroid cancer .

(b) N-(4-bromo-2-fluorophenyl)-6-nitroquinazolin-4-amine (Compound 3c, )

- Structure : Nitroquinazoline derivative with the same aryl group.

- Key Differences : The nitro group may enhance redox activity, influencing cytotoxicity profiles.

Halogenated Carboxamide Derivatives

(a) (4aR)-N-(4-Bromo-3,5-difluorophenyl)-[...]carboxamide ()

- Structure : Contains a difluorophenyl group and a pyrrolopyridazine carboxamide.

- Molecular Weight: Not specified but likely >500 g/mol.

- Key Differences : The carboxamide group and fused heterocycle suggest distinct binding modes compared to sulfonamides.

Research Findings and Implications

- Synthesis Efficiency : Sulfonamide derivatives like Compound 26 achieve moderate yields (~70%), suggesting feasible scalability .

- Biological Activity : Quinazoline analogs (e.g., Vandetanib) demonstrate clinical efficacy, highlighting the importance of core heterocycles in drug design. The target sulfonamide’s activity remains speculative but may leverage halogen interactions for target binding.

- Structural Optimization : Substituting the sulfonamide group with carboxamide or quinazoline alters solubility and target selectivity, as seen in and .

Biological Activity

N-(4-bromo-2-fluorophenyl)-3-chlorobenzenesulfonamide is a sulfonamide compound that has garnered attention in biological research due to its potential applications in medicinal chemistry and biochemical studies. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a sulfonamide functional group, which is known for its ability to interact with biological molecules. The presence of halogen atoms (bromine and fluorine) on the phenyl ring enhances the compound's reactivity and binding affinity towards specific targets in biological systems.

The mechanism of action for this compound primarily involves:

- Enzyme Inhibition : The sulfonamide group can mimic substrates, allowing it to bind to active sites of enzymes, thereby inhibiting their activity. This is common among sulfonamides, which often act as competitive inhibitors.

- Hydrogen Bonding : The compound can form hydrogen bonds with amino acids in enzyme active sites, stabilizing its interaction and enhancing inhibitory effects.

- Halogen Bonding : The halogen substituents may facilitate additional non-covalent interactions, improving binding specificity and potency against particular targets.

Anticancer Potential

Recent studies have highlighted the anticancer properties of this compound:

- Cell Line Studies : In vitro assays demonstrated that the compound exhibits cytotoxic activity against various human cancer cell lines, including HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). IC50 values were reported below 100 μM for several analogs related to this compound .

- Mechanistic Insights : The compound was shown to induce apoptosis in treated cells, evidenced by increased phosphatidylserine translocation and changes in mitochondrial membrane potential. These effects were dose-dependent, indicating a significant role in inhibiting cell proliferation through apoptotic pathways .

Enzyme Inhibition Studies

This compound has been evaluated for its ability to inhibit specific enzymes:

Case Study 1: Anticancer Activity

A study investigating a series of sulfonamide derivatives found that those with similar structural motifs to this compound exhibited significant growth inhibition across multiple cancer cell lines. The best-performing compounds showed over 90% inhibition at concentrations around 1 µM, highlighting the therapeutic potential of this class of compounds .

Case Study 2: Enzyme Interaction

Research into the interaction of sulfonamides with human intestinal carboxylesterase revealed that modifications to the sulfonamide structure could drastically alter biological activity. This suggests that this compound could be optimized for enhanced target specificity through structural modifications .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer Activity | Exhibits cytotoxic effects on various cancer cell lines; induces apoptosis. |

| Enzyme Inhibition | Potential inhibitor of key enzymes; mechanism involves competitive inhibition via sulfonamide group. |

| Receptor Modulation | Possible inhibitor of inflammatory receptors (CCR2/CCR9); requires further investigation. |

Q & A

Basic: What are the common synthetic routes for preparing N-(4-bromo-2-fluorophenyl)-3-chlorobenzenesulfonamide, and how are reaction conditions optimized?

The synthesis typically involves sulfonylation of the amine group on the 4-bromo-2-fluorophenyl moiety using 3-chlorobenzenesulfonyl chloride. Key steps include:

- Amine activation : The aromatic amine is often deprotonated with a base (e.g., pyridine or triethylamine) to enhance nucleophilicity .

- Temperature control : Reactions are conducted at 0–25°C to minimize side reactions like hydrolysis of the sulfonyl chloride.

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane or DMF) improve solubility and reaction efficiency .

Purification via recrystallization or column chromatography is critical for isolating high-purity product .

Basic: What analytical techniques are recommended for characterizing this compound, and how are spectral contradictions resolved?

- NMR spectroscopy : H and C NMR confirm substituent positions and purity. Aromatic proton splitting patterns distinguish between ortho, meta, and para substituents .

- Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., bromine’s doublet) .

- Elemental analysis : Ensures stoichiometric consistency.

Contradiction resolution : Discrepancies in melting points or spectral data may arise from polymorphic forms or solvent residues. Cross-validation with X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Advanced: How can X-ray crystallography elucidate the molecular conformation and intermolecular interactions of this compound?

Single-crystal X-ray diffraction reveals:

- Torsion angles : Between the sulfonamide group and aromatic rings, impacting biological activity .

- Halogen bonding : Bromine and fluorine atoms may participate in non-covalent interactions, influencing crystal packing .

- Hydrogen-bonding networks : Sulfonamide N–H groups often form dimers or chains, affecting solubility .

Methodology : Crystals are grown via slow evaporation in solvents like ethanol/water. Data collection at 290 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL yields R-factors < 0.05 for high confidence .

Advanced: What strategies are employed to study this compound’s bioactivity, particularly in enzyme inhibition or antimicrobial assays?

- Enzyme inhibition : Dose-response curves (IC) using fluorogenic substrates in target enzymes (e.g., carbonic anhydrase or kinases). Selectivity is tested against related enzymes .

- Antimicrobial assays : Broth microdilution (MIC values) against Gram-positive/negative strains. Synergy with antibiotics is assessed via checkerboard assays .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) ensure therapeutic index viability .

Advanced: How does the electronic nature of halogen substituents influence this compound’s structure-activity relationships (SAR)?

- Bromine : Enhances lipophilicity and van der Waals interactions in hydrophobic binding pockets .

- Fluorine : Modulates electron density via inductive effects, affecting hydrogen-bond acceptor capacity .

- Chlorine : Contributes to steric bulk and resonance effects, altering sulfonamide acidity (pKa ~10–12) .

SAR validation : Comparative studies with des-halo analogs quantify substituent contributions to potency .

Advanced: What experimental design principles apply to optimizing its synthesis in flow chemistry systems?

- DoE (Design of Experiments) : Variables like residence time, temperature, and reagent stoichiometry are systematically varied. Response surface methodology identifies optimal conditions .

- Continuous flow advantages : Enhanced heat/mass transfer reduces side reactions (e.g., sulfonic acid formation) .

- In-line analytics : UV-Vis or FTIR monitors reaction progression in real time .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

- Assay standardization : Validate protocols using positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) .

- Compound purity : HPLC-UV/ELSD confirms >95% purity to exclude confounding impurities .

- Cell line authentication : STR profiling ensures consistency in cytotoxicity studies .

Advanced: What computational methods predict the solubility and bioavailability of this sulfonamide?

- QSAR models : Correlate logP and topological polar surface area (TPSA) with permeability .

- Molecular dynamics (MD) : Simulates solvation free energy in aqueous and lipid bilayers .

- COSMO-RS : Predicts solubility in pharmaceutically relevant solvents (e.g., PEG 400) .

Advanced: How does regioselectivity challenge the functionalization of the 3-chlorobenzenesulfonamide moiety?

- Electrophilic substitution : Chlorine’s meta-directing effect complicates further halogenation. Directed ortho-metalation (DoM) with LDA enables selective functionalization .

- Cross-coupling : Suzuki-Miyaura reactions require Pd catalysts (e.g., Pd(PPh)) and careful bromine/fluorine compatibility checks .

Advanced: What environmental impact assessments are relevant for this compound’s use in research?

- Ecotoxicity : Daphnia magna acute toxicity tests (48-h LC) .

- Biodegradation : OECD 301F assays measure mineralization in activated sludge .

- Waste handling : Halogenated byproducts require incineration with scrubbers to prevent dioxin release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.